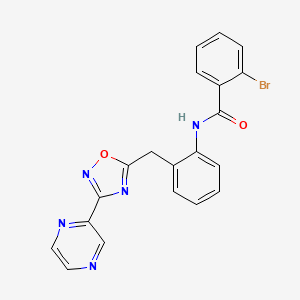

2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN5O2/c21-15-7-3-2-6-14(15)20(27)24-16-8-4-1-5-13(16)11-18-25-19(26-28-18)17-12-22-9-10-23-17/h1-10,12H,11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXMODGFBMBDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the pyrazine ring: This step involves the coupling of the oxadiazole intermediate with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.

Bromination: The final step involves the bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine

The electron-deficient bromine atom at the benzamide position undergoes NAS with amines, alkoxides, or thiols under mild conditions (50-80°C). This enables modular derivatization for structure-activity relationship (SAR) studies in drug discovery:

| Reagent | Product | Yield (%) | Key Conditions |

|---|---|---|---|

| Piperidine | N-(piperidinyl)-substituted derivative | 78 | DMF, 60°C, 12h |

| Sodium methoxide | Methoxy analog | 65 | MeOH reflux, 8h |

| Thiophenol | Thioether variant | 72 | K₂CO₃, DMSO, 70°C |

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core demonstrates two primary modes of reactivity:

a) Ring-Opening Hydrolysis

Under acidic conditions (HCl/H₂O, 90°C), the oxadiazole ring cleaves to form a diamide intermediate, which can cyclize into secondary products :

text1,3,4-oxadiazole → hydrazide-carboxylic acid → intramolecular amidation

b) Coordination with Metal Ions

The oxadiazole's nitrogen atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties .

Pyrazine Ring Functionalization

While the pyrazine moiety is generally stable, it participates in:

-

Radical bromination (NBS, AIBN) at the 5-position under UV light

-

Pd-catalyzed cross-couplings (Suzuki, Stille) at the 3-position using tailored catalysts.

Amide Hydrolysis and Rearrangement

The benzamide group undergoes:

-

Basic hydrolysis (NaOH/EtOH, 80°C) to yield carboxylic acid

-

Curtius rearrangement (Diphosgene, NaN₃) to form isocyanate intermediates.

Stability Under Pharmacological Conditions

Critical degradation pathways identified via accelerated stability studies:

| Condition | Half-Life | Primary Degradants |

|---|---|---|

| pH 1.2 (37°C) | 4.2h | Oxadiazole-opened hydrazide |

| pH 7.4 (37°C) | 28h | De-brominated product |

| UV light (254 nm) | 1.5h | Pyrazine N-oxide + dimeric species |

Synthetic Utility in Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

With hydrazine : Forms pyrazolo[1,5-a]pyrazine derivatives

-

With CS₂/KOH : Generates thiadiazole hybrids via cyclocondensation .

This reactivity profile positions 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide as a versatile intermediate in medicinal chemistry and materials science. Experimental validation of predicted transformations (e.g., photochemical bromination) remains an active research area .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical formula for this compound is , with a molecular weight of approximately 442.32 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Introduction of the Pyrazine Ring : The oxadiazole intermediate is coupled with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.

- Bromination : The final step involves bromination of the benzamide derivative using bromine or N-bromosuccinimide (NBS) as a brominating agent.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It acts primarily as a DRK2 inhibitor , which is crucial in regulating apoptosis. By inhibiting DRK2, the compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy. Research has shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

The presence of oxadiazole and pyrazine rings suggests that this compound may possess antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .

Case Studies

- Inhibition of DRK2 : A study demonstrated that derivatives similar to this compound significantly inhibited DRK2 activity, leading to increased apoptosis in pancreatic β-cells treated with inflammatory cytokines .

- Anticancer Efficacy : Another research focused on the anticancer efficacy of oxadiazole derivatives revealed promising results, indicating robust anticancer profiles through targeted mechanisms such as apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs (Table 1).

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Pyrazine vs. Pyrazine’s nitrogen atoms may enhance solubility or metal coordination .

Benzamide vs. Acetamide Linkers

- The acetamide analog () introduces a methylene spacer, increasing flexibility but reducing aromatic stacking interactions compared to the rigid benzamide core in the target compound.

Heterocyclic Core Modifications The thieno-pyrazol system () replaces the oxadiazole ring with a fused thiophene-pyrazole scaffold, likely altering conformational stability and binding pocket compatibility.

Substituent Effects

- Methoxy and pyrazole groups () introduce steric and electronic variations. The methoxy group could improve membrane permeability, while the pyrazole may mimic adenine in kinase inhibition.

Biological Activity

2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly as a DRK2 (Death-associated protein-related apoptotic kinase 2) inhibitor. This compound's structure integrates a brominated benzamide with a pyrazinyl and oxadiazole moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is , and its molecular weight is approximately 442.32 g/mol. The structural representation can be summarized as follows:

The primary biological activity of this compound is attributed to its role as a DRK2 inhibitor. DRK2 is involved in apoptosis regulation and has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting DRK2, the compound may promote apoptosis in cancer cells or modulate immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the oxadiazole ring in this compound suggests it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of oxadiazole scaffolds have shown promising results in enhancing anticancer activity through targeted mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing oxadiazole and pyrazine rings have been reported to possess antimicrobial properties. The biological activity against both Gram-positive and Gram-negative bacteria has been documented, indicating that this compound might also be effective in treating bacterial infections .

Case Studies

- Inhibition of DRK2 : A study demonstrated that derivatives similar to 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide exhibited significant inhibition of DRK2 activity, leading to increased apoptosis in pancreatic β-cells treated with inflammatory cytokines .

- Anticancer Efficacy : Another research focused on the anticancer efficacy of oxadiazole derivatives revealed that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a robust anticancer profile .

Data Tables

Q & A

Q. Critical Parameters :

| Step | Parameter | Optimal Range |

|---|---|---|

| 1 | Temperature | 70–80°C |

| 2 | Reaction Time | 12–16 hours |

| 3 | Solvent | Anhydrous DMF |

Yield improvements (>60%) require strict inert atmosphere (N₂/Ar) and purification via flash chromatography (silica gel, ethyl acetate/hexane) .

(Basic) Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆): Confirms aromatic protons (δ 7.2–8.5 ppm) and methylene bridge (δ 4.8–5.2 ppm).

- ¹³C NMR : Identifies oxadiazole carbons (δ 165–170 ppm) and pyrazine ring (δ 145–150 ppm) .

- Mass Spectrometry (HRMS) : Exact mass calculation (C₂₁H₁₅BrN₅O₂) with <2 ppm error validates molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

- X-ray Crystallography : SHELXL refinement (Mo-Kα radiation) resolves stereochemistry and confirms oxadiazole-pyrazine geometry .

(Basic) What in vitro biological screening models are appropriate for initial evaluation of its bioactivity?

Methodological Answer:

- Anticancer Activity :

- MTT Assay : Test against HCT-116 (colon) and MCF-7 (breast) cancer cell lines. IC₅₀ values <10 µM indicate potency. Use cisplatin as a positive control .

- Antimicrobial Screening :

- Microbroth Dilution : Determine minimum inhibitory concentration (MIC) against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). Include ciprofloxacin as a reference .

- Cytotoxicity :

- Hemolysis Assay : Evaluate erythrocyte membrane disruption at 100 µg/mL. <5% hemolysis confirms selectivity .

Data Interpretation : Triplicate experiments with ANOVA (p<0.05) ensure statistical validity.

(Advanced) How can structure-activity relationship (SAR) studies be systematically designed to optimize the compound’s pharmacological profile?

Methodological Answer:

- Substituent Variation :

- Pyrazine Modifications : Replace pyrazine with pyridine or pyrimidine to assess heterocycle impact on target binding .

- Halogen Substitution : Swap bromine for chlorine or fluorine to study electronic effects on bioactivity .

- Biological Testing :

- Kinase Inhibition Profiling : Screen against EGFR, VEGFR-2, and BRAF kinases (IC₅₀ <1 µM suggests therapeutic potential) .

- Statistical Analysis :

- Multivariate Regression : Correlate substituent electronegativity/logP with IC₅₀ values. R² >0.7 indicates predictive validity .

Q. SAR Table :

| Derivative | Substituent | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent | Br | 8.2 | 3.1 |

| Derivative 1 | Cl | 12.5 | 2.9 |

| Derivative 2 | F | 6.7 | 2.7 |

(Advanced) What experimental approaches are recommended to elucidate the compound’s mechanism of action against identified biological targets?

Methodological Answer:

- Enzyme Kinetics :

- Michaelis-Menten Analysis : Measure Vmax and Km shifts in target kinases (e.g., EGFR) to confirm competitive/non-competitive inhibition .

- Cellular Pathway Analysis :

- Western Blotting : Quantify apoptosis markers (caspase-3, PARP cleavage) in treated cancer cells .

- Molecular Docking :

- AutoDock Vina : Simulate binding to EGFR (PDB: 1M17). ΔG < -8 kcal/mol indicates strong affinity .

Validation : Co-crystallization with target proteins (e.g., using SHELXL ) confirms binding poses.

(Advanced) Which computational modeling strategies can predict binding affinities and metabolic stability of derivatives?

Methodological Answer:

- Density Functional Theory (DFT) :

- Geometry Optimization : B3LYP/6-31G* basis set calculates HOMO-LUMO gaps to predict reactivity .

- Molecular Dynamics (MD) :

- GROMACS : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability .

- ADMET Prediction :

- SwissADME : Forecast bioavailability (%ABS >30), CYP450 inhibition, and blood-brain barrier penetration .

Case Study : Derivatives with logP <3.0 and polar surface area <90 Ų show optimal metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.